2,4'-Dinitrodiphenylmethane

Description

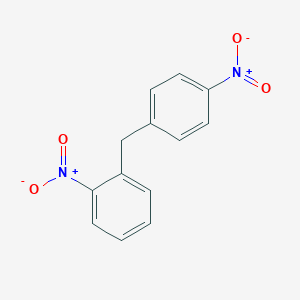

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLMICLDWFELRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2,4'-Dinitrodiphenylmethane?

An In-depth Technical Guide to 2,4'-Dinitrodiphenylmethane

This guide provides a comprehensive technical overview of this compound (CAS No. 1817-75-0), tailored for researchers, chemists, and professionals in drug development and materials science. It moves beyond a simple data summary to offer insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.

This compound is an aromatic organic compound characterized by a diphenylmethane core structure with two nitro groups substituted on different phenyl rings at the 2 and 4' positions.[][2][3] This asymmetric substitution pattern distinguishes it from its isomers, such as 4,4'-dinitrodiphenylmethane, and is critical to its chemical and physical behavior.

The presence of the electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic rings and the reactivity of the benzylic methylene bridge. Understanding these fundamental properties is the first step in exploring its potential applications.

Structural Representation

The diagram below illustrates the molecular structure of this compound, highlighting its key functional groups.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties of this compound. These values are essential for experimental design, including solvent selection, purification, and analytical method development.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 1817-75-0 | [][4][5] |

| IUPAC Name | 1-(4-nitrobenzyl)-2-nitrobenzene | [6] |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [][2][3] |

| Molecular Weight | 258.23 g/mol | [][2] |

| InChI Key | IDEMWJLVAXXOGJ-UHFFFAOYSA-N | [2][7] |

| SMILES | O=c1cc(Cc2ccccc2[O-])ccc1 | [] |

| Physical Properties | ||

| Normal Melting Point (Tfus) | 39.45 kJ/mol (Enthalpy of Fusion) | [7] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.094 (Crippen Calculated) | [7] |

| Water Solubility (log10WS) | -4.87 mol/L (Crippen Calculated) | [7] |

| Thermodynamic Properties | ||

| Enthalpy of Formation (ΔfH°gas) | 116.95 kJ/mol (Joback Calculated) | [7] |

| Gibbs Free Energy of Formation (ΔfG°) | 335.24 kJ/mol (Joback Calculated) | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 83.59 kJ/mol (Joback Calculated) | [7] |

Synthesis Protocol: Suzuki Coupling

A documented method for synthesizing this compound involves a Suzuki coupling reaction.[6] This palladium-catalyzed cross-coupling is a powerful and versatile tool for forming carbon-carbon bonds, in this case, linking a nitrobenzyl group to a nitrophenyl group.

Expertise & Causality: The choice of Suzuki coupling is logical due to its high functional group tolerance. The nitro groups, which are sensitive to many other reaction conditions (e.g., strong reducing or oxidizing agents), remain intact. The use of Pd(dppf)Cl₂ as a catalyst is common for such cross-couplings, as the dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle efficiently. Sodium carbonate serves as a mild base required to activate the boronic acid partner.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.[6]

Materials:

-

2-Nitrobenzyl bromide (1.0 eq.)

-

4-Nitrophenylboronic acid (1.1 eq.)

-

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq.)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq.)

-

Toluene

-

Water

-

Ethyl Acetate

-

Saturated Saline Solution

Procedure:

-

Reaction Setup: In a reaction vessel maintained under an inert nitrogen atmosphere, combine 2-nitrobenzyl bromide, 4-nitrophenylboronic acid, toluene, and water.

-

Addition of Reagents: Add sodium carbonate and the Pd(dppf)Cl₂ catalyst to the mixture.

-

Heating: Heat the reaction mixture to 90°C and maintain for 3 hours with stirring.

-

Workup:

-

Cool the reaction solution to room temperature.

-

Pour the mixture into water and perform a liquid-liquid extraction to separate the phases.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic phases.

-

-

Purification:

-

Wash the combined organic phase twice with a saturated saline solution.

-

Dry the organic phase over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

-

The crude product is then purified via column chromatography to yield this compound.

-

Trustworthiness Note: The cited source indicates that this procedure may result in the co-elution of the 4,4'-dinitrobiphenyl byproduct, which can be difficult to separate from the desired this compound product by standard chromatography or recrystallization.[6] This underscores the importance of careful analytical monitoring during purification.

Synthesis Workflow Diagram

Caption: Suzuki coupling synthesis workflow for this compound.

Chemical Reactivity and Stability

While specific reactivity studies on this compound are not extensively published, its behavior can be predicted based on its constituent functional groups.

-

Nitro Groups: The two nitro groups are strong deactivating and meta-directing groups for electrophilic aromatic substitution. They are, however, susceptible to nucleophilic aromatic substitution, particularly the nitro group at the 2-position, which is ortho to the activating methylene bridge. These groups can be reduced to amines (e.g., using catalytic hydrogenation or metals like Sn/HCl), which would form 2,4'-diaminodiphenylmethane, a precursor for polymers and dyes.

-

Methylene Bridge: The benzylic protons on the methylene bridge are acidic and can be deprotonated by a strong base. The resulting carbanion is stabilized by resonance with both aromatic rings. This site is also susceptible to oxidation.

-

Thermal Stability: Nitroaromatic compounds are known for their energetic properties and potential thermal instability. While this compound is not a primary explosive, it should be handled with care at elevated temperatures. Studies on the similar compound 2,4-dinitroanisole (DNAN) show that thermal decomposition begins around 453 K (180°C), initiated by the release of NO₂.[8] It is reasonable to assume that this compound has a comparable thermal decomposition profile and should be protected from excessive heat and confinement.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of synthesized this compound. The primary methods would include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides Kovats retention index data, which is valuable for identification.[9]

-

Isothermal Analysis: On a non-polar OV-1 capillary column at 200°C, it has a reported Kovats retention index (I) of 2118.3.[9]

-

Temperature Ramp Analysis: Using a temperature ramp on an OV-1 column, the Van Den Dool and Kratz retention index is 2209.[9]

Causality: The choice of a non-polar column like OV-1 is based on the principle of "like dissolves like." The relatively non-polar nature of the diphenylmethane backbone makes it compatible with this stationary phase, allowing for good separation based on boiling point and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. While a specific spectrum for this compound is not available in the public search results, a ¹H and ¹³C NMR analysis would provide definitive proof of structure. For instance, ¹³C NMR data is available for the general "Dinitro-diphenyl-methane" class, indicating its utility.[10]

-

¹H NMR: Would show a complex pattern of aromatic protons in the downfield region, with distinct splitting patterns and chemical shifts influenced by the positions of the nitro groups. A characteristic singlet for the two methylene bridge protons would be expected.

-

¹³C NMR: Would show 13 distinct signals for the carbon atoms, confirming the asymmetric nature of the molecule. The carbons attached to the nitro groups would be significantly shifted downfield.

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of this compound.

Applications and Research Potential

Currently, there is limited information in mainstream literature regarding specific commercial applications of this compound. However, its structure suggests potential utility in several research areas:

-

Energetic Materials: As an analogue of compounds like dinitrotoluene (DNT) and dinitroanisole (DNAN), it could be investigated as an insensitive energetic material or a plasticizer in explosive formulations.[8][11]

-

Polymer Science: Upon reduction of its nitro groups to amines, the resulting 2,4'-diaminodiphenylmethane could serve as a monomer for synthesizing high-performance polymers like polyimides or polyamides, similar to its more common isomer, 4,4'-diaminodiphenylmethane.

-

Chemical Intermediate: It can serve as a starting material for the synthesis of more complex heterocyclic compounds or other functionalized diphenylmethane derivatives.

Safety and Handling

Crucial Safety Note: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS 1817-75-0) was not identified in the public search results. The safety information available is often for related but distinct chemicals like 2,4-dinitrophenol or 2,4-dinitrodiphenylamine.[12][13] These compounds are highly toxic and potentially explosive.[14][15]

Given the presence of two nitro groups on an aromatic framework, a structure common to many energetic and toxic compounds, this compound must be handled with extreme caution.

General Precautions (Based on Analogy to Dinitroaromatic Compounds):

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Dinitroaromatic compounds can be flammable solids and may decompose violently upon heating.[11][14]

-

Handling: Avoid dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and strong bases.[11] Keep the container tightly closed.

References

- Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties.

- BOC Sciences. (n.d.). CAS 1817-75-0 this compound.

- ChemicalBook. (n.d.). This compound synthesis.

- Aichemistry. (n.d.). CAS No.:1817-75-0|2,4-diphenylmethane dinitro.

- PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. National Center for Biotechnology Information.

- NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook.

- Chemsigma. (n.d.). 2,4-DINITRODIPHENYLMETHANE [1817-75-0].

- ChemicalBook. (n.d.). This compound | 1817-75-0.

- ChemicalBook. (n.d.). 1817-75-0 CAS Manufactory.

- PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenol.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenol.

- NOAA. (n.d.). 2,4-DINITROPHENOL. CAMEO Chemicals.

- CDH Fine Chemical. (n.d.). 2,4-DINITRO PHENOL CAS No 51-28-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- BIOCHEM. (2017).

- SpectraBase. (n.d.). Dinitro-diphenyl-methane.

- PubChem. (n.d.). Dinitrodiphenylmethane. National Center for Biotechnology Information.

- Samarra Journal of Pure and Applied Science. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%.

- ChemicalBook. (n.d.). 2,4-Dinitrodiphenylamine.

- Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl.

- Wikipedia. (n.d.). 2,4-Dinitroanisole.

- ChemicalBook. (n.d.). 2,4-Dinitrotoluene, Uses, Safety.

- Tokyo Chemical Industry. (n.d.). 4,4'-Dinitrodiphenylmethane 1817-74-9.

- INIS-IAEA. (n.d.). Preparation of 4,4'-diaminodiphenylmethane-(2H4)

- Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71.

- ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol.

- PMC - NIH. (2024).

- ChemicalBook. (2023).

- PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information.

- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2,4-Dinitro-1-naphthol.

- Wikipedia. (n.d.). 2,4-Dinitroaniline.

- ResearchGate. (n.d.). Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Thermal Decomposition of 2,4‐Dinitrobenzofuroxan and Some of Its Compounds with Metal Hydroxides.

- Amanote Research. (n.d.). Solid-Phase Thermal Decomposition of.

Sources

- 2. Diphenylmethane, 2,4-dinitro | C13H10N2O4 | CID 258473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 4. 2,4-DINITRODIPHENYLMETHANE [1817-75-0] | Chemsigma [chemsigma.com]

- 5. This compound | 1817-75-0 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

2,4'-Dinitrodiphenylmethane chemical structure and formula.

An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane

Introduction

This compound is an organic compound featuring a diphenylmethane core functionalized with two nitro groups. Unlike its more common isomers, such as the 2,4- or 4,4'- variants, the 2,4'-isomer is characterized by the distinct placement of its nitro substituents on separate aromatic rings—one at the ortho (2) position and the other at the para (4') position. This asymmetric substitution pattern imparts unique electronic and steric properties, making it a molecule of interest for specialized applications in materials science and as an intermediate in fine chemical synthesis. This guide provides a comprehensive overview of its structure, synthesis, and chemical properties, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and characterization.

Chemical Structure

The structure consists of a (2-nitrophenyl)methyl group attached to a nitrobenzene ring at the 4-position.

Caption: Chemical structure of this compound.

Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 258.23 g/mol | [3] |

| CAS Number | 1817-75-0 | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 119 °C | [3] |

| Boiling Point | 420.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis Methodologies

The synthesis of this compound requires strategic C-C bond formation between two different nitrophenyl moieties. While classical methods like Friedel-Crafts alkylation are conceivable, modern cross-coupling reactions offer superior control and yield.

Suzuki Coupling Protocol

A robust method for the synthesis of this compound is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4]

Reaction Scheme: (2-Nitrophenyl)methyl bromide + (4-Nitrophenyl)boronic acid → this compound

Causality of Experimental Choices:

-

Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, Pd(dppf)Cl₂, is selected for its high efficiency and stability in cross-coupling reactions involving diverse substrates. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base: Sodium carbonate (Na₂CO₃) is used as a mild inorganic base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

-

Solvent System: A biphasic system of toluene and water is employed. Toluene dissolves the organic substrates and the catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

Detailed Experimental Protocol:

-

Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, the flask is charged with 2-nitrobenzyl bromide (1.0 eq.), p-nitrophenylboronic acid (1.1 eq.), toluene (15 mL/g of bromide), and water (4 mL/g of bromide).[4]

-

Catalyst and Base Addition: Sodium carbonate (2.0 eq.) and Pd(dppf)Cl₂ (0.02 eq.) are added to the stirred mixture.[4]

-

Reaction: The mixture is heated to 90 °C and maintained for 3 hours with vigorous stirring.[4]

-

Work-up: After cooling, the reaction mixture is poured into water and partitioned. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed twice with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield this compound. The reported yield is approximately 64%.[4]

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Alternative Synthesis: Friedel-Crafts Alkylation

Theoretically, a Friedel-Crafts alkylation of nitrobenzene with 2-nitrobenzyl chloride, catalyzed by a Lewis acid like AlCl₃, could form the desired product. However, this route is challenging because the nitro group is a powerful deactivating group for electrophilic aromatic substitution, making nitrobenzene a very poor substrate for this reaction.[5][6] High temperatures and forcing conditions would be required, likely leading to low yields and significant side products. Nitrobenzene is often used as a solvent in Friedel-Crafts reactions precisely because of its inertness.[5][6]

Analytical Characterization

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 1817-75-0) is not widely available in public spectral databases. The following sections provide predicted spectral features based on the known effects of the functional groups present.

Caption: Unique proton and carbon environments for spectroscopic prediction.

Predicted ¹H NMR Spectrum

-

Methylene Protons (g): A singlet is expected around 4.2-4.5 ppm . The deshielding is due to the adjacent electron-withdrawing nitrophenyl groups.

-

2-Nitrophenyl Ring (c, d, e): This ring will show complex multiplets between 7.3-8.2 ppm . The proton ortho to the nitro group will be the most downfield.

-

4-Nitrophenyl Ring (i, j): This ring will exhibit a classic AA'BB' system. Two doublets are expected: one around 7.4-7.6 ppm (protons i, ortho to the CH₂ group) and another further downfield around 8.1-8.3 ppm (protons j, ortho to the NO₂ group).

Predicted ¹³C NMR Spectrum

-

Methylene Carbon (g): Expected in the range of 35-45 ppm .

-

Aromatic Carbons: A total of 10 distinct aromatic carbon signals are expected due to the asymmetry.

-

Carbons bonded to Nitro Groups (b, k): ~147-150 ppm.

-

Carbons bonded to the Methylene Bridge (a, h): ~138-145 ppm.

-

Other Aromatic Carbons: ~120-135 ppm.

-

Predicted IR Spectrum

-

N-O Asymmetric & Symmetric Stretching: Strong, characteristic bands are expected around 1515-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak at m/z = 258 .

-

Fragmentation: Key fragmentation pathways would likely involve the loss of nitro groups (-NO₂, 46 Da) and cleavage at the methylene bridge, leading to fragments such as the nitrobenzyl cation (m/z = 136) and the nitrophenyl cation (m/z = 122).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the two nitro groups, which can be chemically transformed to open up synthetic pathways to novel compounds.

Reduction of Nitro Groups

The most significant reaction of this molecule is the reduction of its nitro groups to amines, yielding 2,4'-diaminodiphenylmethane . This transformation is a gateway to a wide range of derivatives.

General Reaction Pathway: this compound + Reducing Agent → 2,4'-Diaminodiphenylmethane

Commonly Employed Reducing Systems:

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is clean and efficient.

-

Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

The resulting diamine is a valuable, asymmetric building block. The two distinct amino groups (one ortho, one para to the methylene bridge) will exhibit different reactivities, allowing for selective functionalization.

Potential Applications

While specific applications for this compound itself are not widely documented, its diamino derivative has significant potential in several fields:

-

High-Performance Polymers: Asymmetric aromatic diamines are used as monomers for synthesizing polyimides and polyamides. These polymers often possess high thermal stability, excellent mechanical properties, and good solubility, making them suitable for applications in aerospace and electronics.

-

Pharmaceutical Scaffolds: The diphenylmethane core is present in numerous biologically active compounds. The diamino derivative could serve as a starting point for the synthesis of novel drug candidates. The amino groups provide handles for introducing diverse functionalities to explore structure-activity relationships.

-

Dye Synthesis: Aromatic diamines are classical precursors to azo dyes and other colorants. The unique substitution pattern could lead to dyes with novel chromatic properties.

Conclusion

This compound is a synthetically accessible, asymmetric isomer within the dinitrodiphenylmethane family. While its direct applications are limited, its true value lies in its potential as a precursor, particularly to 2,4'-diaminodiphenylmethane. The modern synthetic protocols available, such as Suzuki coupling, allow for its reliable preparation. For researchers in materials science and medicinal chemistry, this compound represents an intriguing and versatile building block for the development of novel molecules with tailored properties.

References

-

NIST. Diphenylmethane, 2,4-dinitro-. NIST Chemistry WebBook. [Link]

-

PubChem. Diphenylmethane, 2,4-dinitro. National Center for Biotechnology Information. [Link]

-

PubChem. Dinitrodiphenylmethane. National Center for Biotechnology Information. [Link]

-

Quora. Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]

-

Allen Digital. For a Friedel - Craft reaction using AlCl_3which compound can be used as solvent, benzene or nitrobenzene ?. [Link]

Sources

- 1. Diphenylmethane, 2,4-dinitro | C13H10N2O4 | CID 258473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dinitrodiphenylmethane | C13H10N2O4 | CID 13265053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 6. Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dinitrodiphenylmethane is an organic compound characterized by a diphenylmethane core with two nitro groups substituted at the 2 and 4' positions of the phenyl rings. This specific isomeric arrangement confers distinct chemical properties that are of interest in various fields of chemical research. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, synthesis, physicochemical properties, and potential applications, particularly within the context of medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.

Part 1: Nomenclature and Chemical Identity

The precise naming of chemical compounds is fundamental for unambiguous scientific communication. For this compound, the nomenclature reflects the specific substitution pattern on the two phenyl rings.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-nitro-2-[(4-nitrophenyl)methyl]benzene . This name systematically describes a benzene ring substituted with a nitro group at position 1 and a (4-nitrophenyl)methyl group at position 2.

Synonyms and Identifiers

In literature and commercial catalogues, this compound may be referred to by several synonyms. It is crucial to recognize these to ensure correct identification of the compound.

-

This compound

-

Benzene, 1-nitro-2-[(4-nitrophenyl)methyl]-

-

1-(4-Nitrobenzyl)-2-nitrobenzene

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1817-75-0[1] |

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)([O-])[O-] |

| InChI Key | IDEMWJLVAXXOGJ-UHFFFAOYSA-N |

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the direct nitration of diphenylmethane being a prominent method.

Nitration of Diphenylmethane

The most direct and industrially relevant method for the synthesis of dinitrodiphenylmethane isomers is the nitration of diphenylmethane. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions can be controlled to favor the formation of dinitro-substituted products.

A study published in Industrial & Engineering Chemistry Research details a method for the nitration of diphenylmethane in dichloromethane.[2] By adjusting the experimental conditions, a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane can be obtained with quantitative conversion.[2] The individual isomers can then be separated using conventional techniques such as fractional crystallization or chromatography. This nitration procedure can also be applied to mononitrodiphenylmethanes to achieve quantitative mononitration in the unsubstituted ring.[2]

Experimental Protocol: Nitration of Diphenylmethane

The following is a generalized protocol based on the principles of electrophilic nitration. Specific conditions should be optimized for yield and isomeric purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place diphenylmethane dissolved in a suitable solvent such as dichloromethane.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction: Cool the diphenylmethane solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Isomer Separation: The resulting mixture of dinitrodiphenylmethane isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Sources

physical and chemical properties of 2,4'-Dinitrodiphenylmethane.

An In-depth Technical Guide to 2,4'-Dinitrodiphenylmethane

Abstract

This technical guide provides a comprehensive overview of the Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, structural characteristics, spectral data, synthesis, reactivity, and safety considerations. The information is presented to not only detail the properties of this molecule but also to provide context for its potential applications and handling.

Nomenclature and Structural Identifiers

This compound is an organic compound characterized by a diphenylmethane core with two nitro groups substituted at the 2 and 4' positions of the phenyl rings.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-nitrobenzyl)-2-nitrobenzene | PubChem[1] |

| Molecular Formula | C13H10N2O4 | PubChem[2] |

| Molecular Weight | 258.23 g/mol | PubChem[2] |

| CAS Registry Number | 1817-75-0 | ChemicalBook[3] |

| InChI Key | IDEMWJLVAXXOGJ-UHFFFAOYSA-N | Cheméo[4] |

| SMILES | C1=CC=C(C=C1)CC2=CC(=CC(=C2)[O-])[O-] | PubChem[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key computed and experimental data.

| Property | Value | Unit | Source |

| Molecular Weight | 258.23 | g/mol | PubChem[2] |

| Exact Mass | 258.06405680 | Da | PubChem[2] |

| logPoct/wat (Octanol/Water Partition Coefficient) | 3.094 | Cheméo[4] | |

| log10WS (Water Solubility) | -4.87 | mol/L | Cheméo[4] |

| Topological Polar Surface Area | 91.6 | Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] | |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry : The NIST Mass Spectrometry Data Center provides gas chromatography-mass spectrometry (GC-MS) data for this compound, which is crucial for its identification in complex mixtures.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for dinitrodiphenylmethane is available, which can be used to confirm the carbon skeleton of the molecule.[6][7]

-

Infrared (IR) Spectroscopy : Vapor-phase IR spectra are available and can be used to identify the functional groups present in the molecule, particularly the characteristic nitro group stretches.[1]

Further spectral information can often be accessed through comprehensive databases such as PubChem, which aggregates data from various sources including SpectraBase.[8]

Synthesis of this compound

A common method for the synthesis of this compound is through a Suzuki coupling reaction. The following protocol is based on a patented synthetic route.[9]

Experimental Protocol: Suzuki Coupling

-

Reaction Setup : In a reaction vessel inerted with nitrogen, combine 2-nitrobenzyl bromide (1.0 eq.), p-nitrophenylboronic acid (1.1 eq.), toluene, and water.

-

Addition of Reagents : Add sodium carbonate (2.0 eq.) and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) (0.02 eq.).

-

Reaction Conditions : Heat the mixture to 90°C and maintain for 3 hours.

-

Workup : Cool the reaction mixture and pour it into water. Partition the mixture and extract the aqueous phase with ethyl acetate.

-

Purification : Combine the organic phases, wash with saturated saline, dry, and concentrate. The crude product is then purified by column chromatography to yield this compound.

Caption: Suzuki coupling synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the two nitro groups and the methylene bridge.

-

Reduction of Nitro Groups : The nitro groups can be selectively or fully reduced to amino groups, which are versatile intermediates for the synthesis of dyes, pharmaceuticals, and polymers.

-

Electrophilic Aromatic Substitution : The aromatic rings can undergo further electrophilic substitution, although the electron-withdrawing nature of the nitro groups is deactivating.

-

Oxidation of the Methylene Bridge : The methylene bridge can be oxidized to a carbonyl group, forming the corresponding benzophenone.

Given its structure, this compound can be a precursor for:

-

Novel Dyes and Pigments : The dinitro-aromatic structure is a common feature in certain classes of dyes.

-

High-Performance Polymers : The diamino derivative (obtained after reduction) can serve as a monomer for the synthesis of polyamides and polyimides.

-

Energetic Materials : While not as common as other dinitro-aromatic compounds, its potential in energetic material formulations could be explored.[10]

Safety and Handling

No specific safety data sheet for this compound was found. However, based on structurally related compounds like 2,4-Dinitrophenol and 2,4-Dinitrophenylhydrazine, the following precautions are advised.[11][12][13]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

-

Fire and Explosion Hazard : Many dinitro-aromatic compounds are flammable and can be explosive, especially when dry or subjected to heat, friction, or shock.[12][13] Keep away from heat, sparks, and open flames.

-

Health Hazards : Dinitro-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[12][14] They may cause skin and eye irritation.[12] In case of exposure, seek immediate medical attention.[11]

-

Environmental Precautions : Avoid release into the environment as these compounds can be harmful to aquatic life.[14][15]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15]

References

-

Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

-

PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from [Link]

-

PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

-

NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL. Retrieved from [Link]

-

NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. Retrieved from [Link]

-

SpectraBase. (n.d.). Dinitro-diphenyl-methane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

Sources

- 1. Ortho,meta'-dinitro-diphenylmethane | C13H10N2O4 | CID 527278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylmethane, 2,4-dinitro | C13H10N2O4 | CID 258473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1817-75-0 [m.chemicalbook.com]

- 4. Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 6. Dinitrodiphenylmethane | C13H10N2O4 | CID 13265053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 13. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. lobachemie.com [lobachemie.com]

2,4'-Dinitrodiphenylmethane CAS number and database information.

An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1817-75-0), a nitroaromatic compound of interest in various chemical and pharmaceutical research fields. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Furthermore, it explores its relevance in research, particularly highlighting the broader context of dinitrophenyl compounds in medicinal chemistry and toxicology. This guide is structured to serve as a foundational resource, integrating established scientific principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a member of the dinitrodiphenylmethane isomer family. Accurate identification and understanding of its physical properties are paramount for its application in any experimental setting.

1.1. Identifiers and Molecular Structure

-

CAS Number : 1817-75-0[1]

-

IUPAC Name : 1-(4-nitrobenzyl)-2-nitrobenzene

-

Synonyms : Benzene, 1-(4-nitrobenzyl)-2-nitro-; (2-Nitrophenyl)(4-nitrophenyl)methane

The structure consists of a diphenylmethane core with two nitro groups (NO₂) substituted on the aromatic rings at the 2 and 4' positions.

1.2. Physicochemical Data

A compilation of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety protocols.

| Property | Value | Source |

| Melting Point | 119 °C | ChemicalBook |

| Boiling Point (Predicted) | 420.7 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | ChemicalBook[1] |

| Octanol/Water Partition Coefficient (logP) | 3.094 | Cheméo (Crippen Calculated)[4] |

| Water Solubility (log10WS in mol/l) | -4.87 | Cheméo (Crippen Calculated)[4] |

| Topological Polar Surface Area (TPSA) | 91.6 Ų | PubChem[5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves coupling reactions that form the central methylene bridge between the two substituted phenyl rings. A representative method is the Suzuki coupling, a versatile palladium-catalyzed cross-coupling reaction.

2.1. Expertise in Action: Why Suzuki Coupling?

The choice of a Suzuki coupling is dictated by its high tolerance for a wide variety of functional groups, including the nitro groups present in the precursors. This methodology offers a reliable and relatively high-yield pathway, minimizing the formation of unwanted byproducts compared to harsher classical methods like Friedel-Crafts alkylation, which can be problematic with deactivated nitroaromatic rings.

2.2. Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol describes a plausible synthesis adapted from a method for a similar compound, providing a robust framework for laboratory execution.[6]

Step 1: Reaction Setup

-

In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine 2-nitrobenzyl bromide (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

-

Add a solvent system of toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, while the organic reactants and catalyst are in the organic phase.

-

Causality: The inert atmosphere is critical to prevent the oxidation and degradation of the palladium catalyst, ensuring its catalytic activity is maintained throughout the reaction.

Step 2: Catalyst Addition

-

Add the palladium catalyst, such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq.).

-

Causality: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently.

Step 3: Reaction Execution

-

Heat the mixture to 90 °C and maintain for 3 hours with vigorous stirring.[6]

-

Causality: The elevated temperature provides the activation energy required for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing between the aqueous and organic phases, which is essential for the reaction to occur at the interface.

Step 4: Workup and Purification

-

After cooling, pour the reaction mixture into water and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the combined organic phases with saturated brine to remove residual water and inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate the this compound.

2.3. Synthesis Workflow Diagram

Caption: Suzuki coupling workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating the compound from potential impurities and confirming its molecular weight. The NIST Chemistry WebBook provides reference data for Kovats retention indices, which can aid in identification.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation by revealing the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups, particularly the characteristic strong absorptions for the nitro groups (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the aromatic C-H bonds.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of dinitro-aromatic compounds has significant relevance in several research areas.

4.1. Precursor in Chemical Synthesis

Dinitrodiphenylmethane isomers can serve as precursors for the synthesis of corresponding diamines through the reduction of the nitro groups. These diamines are valuable monomers in the production of high-performance polymers or as building blocks in medicinal chemistry.

4.2. Relevance to Drug Discovery: The Dinitrophenyl Scaffold

The dinitrophenyl moiety is a well-known structural motif in medicinal chemistry and toxicology.

-

MAPEG Inhibition : Recent studies have identified 2,4-dinitro-biphenyl-based compounds as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, which includes targets like LTC4 synthase and 5-lipoxygenase-activating protein (FLAP).[8][9] These pathways are crucial in inflammation and cancer, suggesting that scaffolds containing the 2,4-dinitrophenyl group could be explored for developing novel anti-inflammatory or anti-cancer agents.[8][9]

-

Mitochondrial Uncoupling : The related compound, 2,4-Dinitrophenol (DNP), is a classic mitochondrial uncoupling agent.[10][11] It disrupts the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. While DNP itself is highly toxic, its mechanism has inspired research into controlled mitochondrial uncoupling for treating metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[10][11][12][13] The this compound structure could be investigated in this context, although its activity would be speculative without experimental data.

4.3. Analytical Reagents

The related compound 2,4-Dinitrophenylhydrazine (DNPH) is a widely used analytical reagent for the qualitative and quantitative analysis of aldehydes and ketones.[14][15][16] This highlights the utility of the dinitrophenylhydrazine scaffold in analytical chemistry.

Toxicology and Safety

5.1. General Hazards of Nitroaromatic Compounds

Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. Many are suspected mutagens or carcinogens.

5.2. Toxicity Profile of Related Compounds (2,4-Dinitrophenol)

Extensive toxicological data exists for 2,4-Dinitrophenol (DNP). It is highly toxic, and exposure can lead to a rapid increase in metabolic rate, hyperthermia, and death.[12][17][18] The mechanism of toxicity is the uncoupling of oxidative phosphorylation.[12][17] Although this compound is structurally different, the presence of the dinitrophenyl moiety warrants a cautious approach, assuming potential toxicity until proven otherwise. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a distinct chemical entity with a well-defined structure and properties. While direct applications are not widely reported, its structural similarity to compounds with significant biological activity, such as MAPEG inhibitors and mitochondrial uncouplers, makes it a molecule of potential interest for further investigation. This guide provides the foundational chemical knowledge—from synthesis to identification and safety considerations—necessary for researchers to confidently incorporate this compound into their scientific endeavors.

References

-

Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from Cheméo. [Link]

-

PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from PubChem. [Link]

-

NIST. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from the NIST WebBook. [Link]

-

NIST. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from the NIST WebBook. [Link]

-

PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. Retrieved from ATSDR. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. Retrieved from CDC Stacks. [Link]

-

Maccarrone, M., et al. (2019). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. ChemMedChem. Retrieved from PMC. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells. Retrieved from MDPI. [Link]

-

Maccarrone, M., et al. (2019). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. ResearchGate. [Link]

-

Al-Abachi, N. S. N. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. [Link]

-

Skvortsova, V., et al. (2021). Nanoformulation of 2,4-dinitrophenyl lipophilic derivatives as a promising tool for delivery to liver. Public Health Toxicology. [Link]

-

Holmgren, P., et al. (2006). Two deaths attributed to the use of 2,4-dinitrophenol. Journal of Analytical Toxicology. [Link]

-

Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry. [Link]

-

Potts, A. J., et al. (2021). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical Toxicology. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. ResearchGate. [Link]

-

Hori, H., et al. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds. Journal of Occupational Health. [Link]

Sources

- 1. This compound | 1817-75-0 [m.chemicalbook.com]

- 2. Diphenylmethane, 2,4-dinitro | C13H10N2O4 | CID 258473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 4. Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Ortho,meta'-dinitro-diphenylmethane | C13H10N2O4 | CID 527278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Diphenylmethane, 2,4-dinitro [webbook.nist.gov]

- 8. Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Nanoformuation of 2,4-dinitrophenyl lipophylic derivatives as a promising tool for delivery to liver [publichealthtoxicology.com]

- 14. sjpas.com [sjpas.com]

- 15. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two deaths attributed to the use of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,4'-Dinitrodiphenylmethane: An In-depth Technical Guide

Introduction

2,4'-Dinitrodiphenylmethane is a nitroaromatic compound of significant interest in various fields of chemical research, including synthesis and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its chemical architecture. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. The focus of this document is to not only present the data but also to offer insights into the interpretation and experimental considerations, thereby providing a practical resource for laboratory work.

The molecular structure of this compound, with the chemical formula C₁₃H₁₀N₂O₄ and a molecular weight of approximately 258.23 g/mol , presents a unique spectroscopic fingerprint due to the asymmetric substitution on the two phenyl rings.[1][2] This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for assigning the positions of the nitro groups and confirming the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene bridge protons. The electron-withdrawing nature of the nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | 8.15 | d | 8.5 |

| H-2', H-6' | 7.40 | d | 8.5 |

| H-3 | 8.10 | d | 2.5 |

| H-5 | 7.60 | dd | 8.5, 2.5 |

| H-6 | 7.35 | d | 8.5 |

| -CH₂- | 4.10 | s | - |

Note: This is a predicted spectrum. Actual experimental values may vary.

Interpretation:

-

The two protons on the 4'-nitrophenyl ring (H-3' and H-5') are expected to be the most downfield due to the strong deshielding effect of the nitro group. They would appear as a doublet.

-

The protons H-2' and H-6' on the same ring would also be a doublet, upfield from H-3' and H-5'.

-

The protons on the 2,4-dinitrophenyl ring will show a more complex pattern. H-3, being ortho to a nitro group, is expected to be a doublet with a small coupling constant.

-

H-5 will be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6 will appear as a doublet.

-

The methylene bridge protons (-CH₂-) are expected to be a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons attached to the nitro groups will be significantly deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' | 147.0 |

| C-2, C-4 | 146.5, 148.0 |

| C-1' | 145.5 |

| C-1 | 138.0 |

| C-2', C-6' | 130.0 |

| C-3', C-5' | 124.0 |

| C-6 | 127.5 |

| C-5 | 121.0 |

| C-3 | 119.0 |

| -CH₂- | 36.0 |

Note: This is a predicted spectrum. Actual experimental values may vary. Some sources indicate the availability of a ¹³C NMR spectrum for a "Dinitro-diphenyl-methane" on SpectraBase, which may correspond to the 2,4'- isomer.[3][4]

Interpretation:

-

The carbons bearing the nitro groups (C-2, C-4, and C-4') are expected to have the highest chemical shifts.

-

The quaternary carbons (C-1 and C-1') will also be downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

The methylene carbon (-CH₂-) will be the most upfield signal.

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro groups and the aromatic rings. Experimental data for the dinitro isomers of diphenylmethane have been reported, providing a basis for interpretation.[1]

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (-CH₂-) | 2950-2850 | Weak |

| Asymmetric NO₂ stretch | 1550-1515 | Strong |

| Symmetric NO₂ stretch | 1355-1335 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-N stretch | 860-830 | Medium |

Interpretation:

-

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. The exact positions of these bands can be influenced by the substitution pattern on the aromatic rings.

-

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

The weaker aliphatic C-H stretching from the methylene bridge will be seen just below 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

A C-N stretching vibration is also expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an IR-transparent cell. For GC-FT-IR analysis, the compound is introduced into the gas chromatograph.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can help to confirm the connectivity of the molecule. Data from GC-MS studies on dinitrodiphenylmethane isomers are available in the literature.[1]

Expected Mass Spectrometric Data (EI):

| m/z | Proposed Fragment |

| 258 | [M]⁺ (Molecular Ion) |

| 212 | [M - NO₂]⁺ |

| 182 | [M - 2NO₂]⁺ |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 152 | [C₁₂H₈]⁺ |

| 121 | [C₇H₅O₂]⁺ (Nitrobenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ should be observed at m/z 258, corresponding to the molecular weight of the compound.

-

Loss of one and two nitro groups (-NO₂, 46 Da) would lead to fragment ions at m/z 212 and 182, respectively.

-

A significant peak at m/z 165 is likely due to the formation of the stable fluorenyl cation through rearrangement.

-

Cleavage of the C-C bond of the methylene bridge can lead to the formation of a nitrobenzoyl cation (m/z 121) and a tropylium ion (m/z 91).

Proposed Fragmentation Pathway:

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or via a direct insertion probe.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and confirmation of the compound. While experimental data for all techniques may not be readily available in public databases, the predicted spectra and data from related isomers offer a solid foundation for its analysis. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring scientific rigor and integrity in their work.

References

-

Giumanini, A.G.; Verardo, G.; Soják, L.; Kubinec, R.; Perjéssy, A. Identification of mononitro and dinitro isomers of diphenylmethane by GC-FT-IR and GC-MS techniques. Ind. Eng. Chem. Res.2001 , 40 (6), 1449–1453. [Link]

-

NIST Chemistry WebBook. Diphenylmethane, 2,4-dinitro-. [Link][1]

- Silverstein, R.M.; Webster, F.X.; Kiemle, D.J.; Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.

-

Reich, H. J. 13C NMR Spectroscopy. [Link]

Sources

The Dawn of Dinitrodiphenylmethanes: A Technical Guide to Their Early Research and Discovery

Introduction: A Nascent Field of Aromatic Chemistry

The latter half of the 19th century was a period of fervent discovery in organic chemistry, with the exploration of aromatic compounds and their derivatives taking center stage. Within this dynamic landscape, the synthesis and characterization of nitroaromatic compounds laid the groundwork for numerous advancements in the fields of dyes, explosives, and pharmaceuticals. This technical guide delves into the nascent research surrounding dinitrodiphenylmethane compounds, with a particular focus on the seminal work that led to the first synthesis and characterization of the 4,4'-isomer. By examining the early experimental methodologies and the logical frameworks of the time, we gain a deeper appreciation for the foundational discoveries that have shaped modern organic synthesis.

The initial synthesis of 4,4'-dinitrodiphenylmethane is chronicled in the comprehensive "Beilstein's Handbook of Organic Chemistry," a monumental compilation of organic compounds. Specifically, the entries in the fourth edition, Volume 5, page 589, and the third supplement of the fifth volume (E III 5), on page 1797, serve as the authoritative records of this early work[1][2]. While the exact date and individual credit for the very first synthesis can be nuanced, these references point to a period of intense investigation into the reactions of nitroaromatic compounds.

The Foundational Synthesis: A Condensation Reaction

The pioneering synthesis of 4,4'-dinitrodiphenylmethane was likely achieved through the condensation of a nitroaromatic precursor. While the precise, originally documented protocol requires consulting the historical Beilstein volumes, we can reconstruct a scientifically plausible methodology based on the chemical principles understood during that era. A probable route involved the reaction of p-nitrotoluene with a condensing agent, such as concentrated sulfuric acid. This approach leverages the reactivity of the benzylic protons of p-nitrotoluene and the electrophilic nature of a second, activated molecule of the same.

Logical Framework of the Early Synthesis

The choice of reactants and conditions was guided by the established principles of electrophilic aromatic substitution and condensation reactions. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates the benzylic protons of the methyl group, making them susceptible to removal by a strong acid.

Caption: Logical framework for the early synthesis of 4,4'-dinitrodiphenylmethane.

Experimental Protocol: A Reconstruction of the Early Synthesis

The following protocol is a reconstruction of a plausible 19th-century method for the synthesis of 4,4'-dinitrodiphenylmethane, based on the information available in historical chemical literature.

Objective: To synthesize 4,4'-dinitrodiphenylmethane via the self-condensation of p-nitrotoluene.

Materials:

-

p-Nitrotoluene

-

Concentrated Sulfuric Acid

-

Water

-

Ethanol (for recrystallization)

-

Litmus paper (for testing acidity)

Apparatus:

-

A round-bottom flask

-

A reflux condenser

-

A heating mantle or water bath

-

A beaker for precipitation

-

A Buchner funnel and flask for filtration

-

Glassware for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, place a measured quantity of p-nitrotoluene.

-

Addition of Sulfuric Acid: Slowly and with caution, add an excess of concentrated sulfuric acid to the p-nitrotoluene while stirring. The reaction is exothermic, and the flask should be cooled in an ice bath if the temperature rises excessively.

-

Heating: Once the addition is complete, attach a reflux condenser and heat the mixture gently. The exact temperature and duration would have been determined empirically, likely involving heating for several hours.

-

Precipitation: After the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing cold water or crushed ice. This will precipitate the crude 4,4'-dinitrodiphenylmethane.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with water to remove any residual acid. The washings should be continued until the filtrate is neutral to litmus paper.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 4,4'-dinitrodiphenylmethane.

Characterization in the 19th Century

In the absence of modern spectroscopic techniques, the characterization of newly synthesized compounds in the 19th century relied on a combination of physical and chemical methods.

| Parameter | Method of Determination | Expected Observation for 4,4'-Dinitrodiphenylmethane |

| Melting Point | Capillary melting point apparatus | A sharp and consistent melting point would indicate a pure substance. |

| Elemental Analysis | Combustion analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen would be determined to confirm the empirical formula. |

| Solubility | Testing solubility in various solvents | The solubility profile in common solvents like water, ethanol, ether, and acids would be recorded. |

| Crystallography | Microscopic examination of crystals | The shape and color of the crystals formed upon recrystallization would be noted. |

| Chemical Reactivity | Reaction with reducing agents | Reduction of the nitro groups to amino groups would yield the corresponding diamine, which could be further characterized. |

Early Investigations and Significance

The initial discovery of dinitrodiphenylmethane compounds would have been significant for several reasons. Primarily, it expanded the known repertoire of organic reactions and provided a new molecular scaffold for further chemical exploration. The presence of two nitro groups would have made these compounds of interest for their potential energetic properties, a field of intense research during that period. Furthermore, the dinitrodiphenylmethane structure served as a precursor for the synthesis of the corresponding diamino derivatives, which would later become crucial building blocks for dyes and polymers.

The early work on dinitrodiphenylmethanes, meticulously documented in resources like Beilstein's Handbook, represents a critical step in the journey of organic chemistry from a descriptive science to a predictive and synthetic one. These foundational studies, conducted with rudimentary equipment and a profound understanding of chemical principles, paved the way for the development of the vast and complex field of synthetic organic chemistry that we know today.

Conclusion

The early research and discovery of dinitrodiphenylmethane compounds, rooted in the foundational principles of 19th-century organic chemistry, stand as a testament to the ingenuity and meticulousness of early chemists. The reconstruction of their synthetic methods and characterization techniques provides invaluable insight into the evolution of the field. The work chronicled in historical archives like Beilstein's Handbook not only preserves these seminal discoveries but also continues to inspire and inform contemporary researchers in the ongoing quest for novel molecules and materials.

References

- Beilstein, F. K. (n.d.). Beilstein's Handbook of Organic Chemistry. (4th ed., Vol. 5, p. 589).

- Beilstein, F. K. (n.d.). Beilstein's Handbook of Organic Chemistry. (4th ed., E III 5, p. 1797).

-

UMSL. (n.d.). Beilstein Handbook of Organic Chemistry. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Isomers of Dinitrodiphenylmethane: Synthesis, Characteristics, and Applications

A Foreword for the Modern Researcher: The dinitrodiphenylmethane scaffold, a seemingly simple aromatic nitro compound, presents a fascinating case study in isomerism and reactivity. The positional variations of the two nitro groups on the diphenylmethane framework give rise to a family of isomers with distinct physicochemical properties and synthetic potential. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive exploration of the synthesis, characterization, and potential applications of these versatile molecules. We will delve into the nuances of their preparation, the interpretation of their spectral signatures, and their emerging roles in various scientific disciplines.

The Isomeric Landscape of Dinitrodiphenylmethane

Diphenylmethane can be dinitrated to yield several positional isomers. The most commonly encountered isomers include:

-

2,2'-Dinitrodiphenylmethane

-

2,4'-Dinitrodiphenylmethane

-

3,3'-Dinitrodiphenylmethane

-

4,4'-Dinitrodiphenylmethane

-

2,3'-Dinitrodiphenylmethane

-

3,4'-Dinitrodiphenylmethane

The substitution pattern profoundly influences the molecule's symmetry, polarity, and steric hindrance, which in turn dictates its physical and chemical characteristics.

Synthesis and Purification of Dinitrodiphenylmethane Isomers

The primary route to dinitrodiphenylmethane isomers is the direct nitration of diphenylmethane. However, this typically yields a mixture of isomers, necessitating careful control of reaction conditions and efficient purification techniques to isolate the desired compound.[1]

General Synthesis via Nitration of Diphenylmethane

The nitration of diphenylmethane is a classic example of an electrophilic aromatic substitution reaction. The methylene bridge is an ortho-, para-directing group, leading to a mixture of isomers.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of dinitrodiphenylmethane isomers.

Experimental Protocol: General Nitration

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and diphenylmethane in an ice bath.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.

Selective Synthesis of Isomers

Achieving high selectivity for a specific isomer often requires a multi-step approach or the use of specialized nitrating agents.

Protocol for this compound Synthesis: [2]

A Suzuki coupling reaction provides a more controlled synthesis of the unsymmetrical 2,4'-isomer.

-

Reaction: In an inert atmosphere, combine 2-nitrobenzyl bromide, p-nitrophenylboronic acid, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and sodium carbonate in a mixture of toluene and water.[2]

-

Heating: Heat the reaction mixture at 90°C for 3 hours.[2]

-

Workup and Purification: After cooling, the product is extracted with ethyl acetate and purified by column chromatography.[2]

Physicochemical Characteristics of Dinitrodiphenylmethane Isomers

The physical properties of the dinitrodiphenylmethane isomers vary significantly with the substitution pattern. A summary of available data is presented below.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,2'-Dinitrodiphenylmethane | C₁₃H₁₀N₂O₄ | 258.23 | 123.5–124.5[3] | Yellow crystals[3] |

| This compound | C₁₃H₁₀N₂O₄ | 258.23 | 94-96 | - |

| 3,3'-Dinitrodiphenylmethane | C₁₃H₁₀N₂O₄ | 258.23 | 155-157 | - |

| 4,4'-Dinitrodiphenylmethane | C₁₃H₁₀N₂O₄ | 258.23 | 188.6-189.6[4] | Light yellow solid[4] |

Note: Data for some isomers is limited, and the provided values are based on available literature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of dinitrodiphenylmethane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of dinitrodiphenylmethane isomers are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methylene bridge protons (around 4.0-4.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the position of the electron-withdrawing nitro groups.

-

4,4'-Dinitrodiphenylmethane: The ¹H NMR spectrum (in DMSO-d₆) is relatively simple due to the molecule's symmetry. It shows two doublets in the aromatic region corresponding to the protons ortho and meta to the nitro groups, and a singlet for the methylene protons.[5]